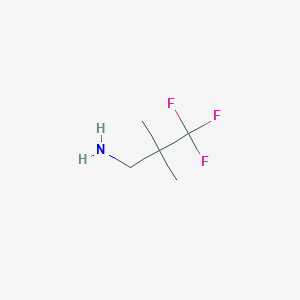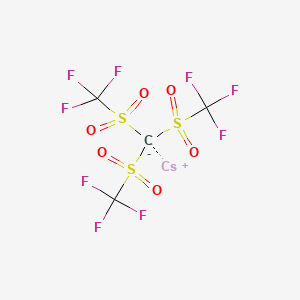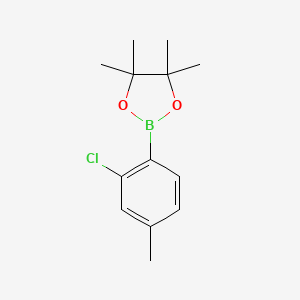
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine
Descripción general
Descripción
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H10F3N . It is related to 3,3,3-Trifluoro-2,2-dimethyl-1-propanol and 3,3,3-Trifluoro-2,2-dimethylpropionic acid .
Synthesis Analysis
The synthesis of related compounds involves reactions of fluoridation, hydrolysis, and acidification . For example, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Synthesis of N,N-Dialkyl-3,3,3-trifluoropropanamides
Researchers Yamanaka et al. (1998) explored the synthesis of N,N-Dialkyl-3,3,3-trifluoropropanamides through reactions involving 3,3,3-trifluoro-2,2-dimethylpropan-1-amine. This process yielded good to excellent results, showcasing the compound's potential in chemical synthesis processes (Yamanaka, Mantani, Shiomi & Ishihara, 1998).
Creation of CMe2CF3-Containing Heteroarenes
Shi et al. (2018) developed a method for synthesizing CMe2CF3-containing heteroarenes using a tandem process involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid. These heteroarenes are of significant interest in drug discovery (Shi et al., 2018).
Transition-Metal-Free Decarboxylation for Heteroarene Synthesis
Liu et al. (2018) reported a transition-metal-free method to synthesize C(CF3)Me2-substituted heteroarenes. This process used 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its utility in creating compounds relevant in the field of drug discovery (Liu, Huang, Qing & Xu, 2018).
Amidation of Carboxylic Acids with Amines
Lanigan et al. (2013) discussed the use of B(OCH2CF3)3, derived from this compound, for direct amidation of carboxylic acids with amines. This process was efficient and displayed low levels of racemization, important for creating specific amide products (Lanigan, Starkov & Sheppard, 2013).
Oligomerization and Fluorination of Hexafluorpropene
Halasz et al. (1973) used a compound similar to this compound for the oligomerization of hexafluorpropene. This study demonstrated its application in complex chemical reactions, leading to various fluorinated products (Halasz, Kluge & Martini, 1973).
Electrophilic Reactions and Synthesis of α-(Trifluoromethyl)-α, β-unsaturated Amides
Mantani et al. (1999, 2001) detailed the stereoselective synthesis of α-(trifluoromethyl)-α, β-unsaturated amides using this compound. This process involved Lewis acid catalysis and was notable for its high yield and stereoselectivity (Mantani et al., 1999, 2001).
Novel Fluorinated Polyimides
Chung and Hsiao (2008) created novel fluorinated polyimides using a derivative of this compound. These polyimides demonstrated excellent thermal stability, low dielectric constants, and transparency, showing the compound's potential in advanced material sciences (Chung & Hsiao, 2008).
Safety and Hazards
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(2,3-9)5(6,7)8/h3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJZHUHMBSJHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)

